{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene
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Overview
Description
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene is a complex organic compound characterized by the presence of selenium, sulfur, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diethoxy-2-(methylsulfanyl)but-1-en-1-yl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, alcohols, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, the selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]thio}benzene: Similar structure but with sulfur instead of selenium.
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]oxy}benzene: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene imparts unique chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit distinct redox behavior and biological activities, making them valuable in various research and industrial applications.
Properties
CAS No. |
647010-04-6 |
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Molecular Formula |
C15H22O2SSe |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4,4-diethoxy-2-methylsulfanylbut-1-enyl)selanylbenzene |
InChI |
InChI=1S/C15H22O2SSe/c1-4-16-15(17-5-2)11-13(18-3)12-19-14-9-7-6-8-10-14/h6-10,12,15H,4-5,11H2,1-3H3 |
InChI Key |
RCWRBYODTTUWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=C[Se]C1=CC=CC=C1)SC)OCC |
Origin of Product |
United States |
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